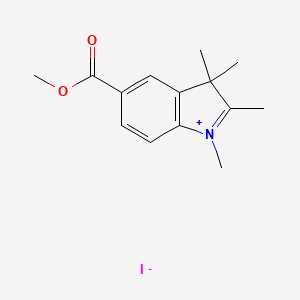
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is a chemical compound known for its applications in various fields, including agriculture and environmental science. It is a derivative of pyridine, characterized by the presence of butoxy, chloro, and trichloromethyl groups attached to the pyridine ring. This compound is often used as a nitrification inhibitor, which helps in controlling the conversion of ammonium to nitrate in soil, thereby reducing nitrogen loss and improving fertilizer efficiency .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where the reaction is carried out in specialized reactors to ensure safety and efficiency. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of dechlorinated products.
Substitution: Halogen substitution reactions can occur, where the chloro group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of pyridine, such as 2-butoxy-6-hydroxy-4-(trichloromethyl)pyridine and 2-butoxy-6-chloro-4-(dichloromethyl)pyridine .
Aplicaciones Científicas De Investigación
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on microbial activity in soil, particularly its role as a nitrification inhibitor.
Medicine: Investigated for potential pharmacological properties, including antimicrobial and anti-inflammatory effects.
Mecanismo De Acción
The primary mechanism of action of 2-Butoxy-6-chloro-4-(trichloromethyl)pyridine involves the inhibition of nitrification in soil. This compound targets the Nitrosomonas bacteria, which are responsible for the oxidation of ammonium to nitrite. By inhibiting this process, the compound helps in retaining ammonium in the soil, thereby enhancing nitrogen availability for plants .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-6-(trichloromethyl)pyridine: Another nitrification inhibitor with similar applications in agriculture.
2-Butoxy-4-(trichloromethyl)pyridine: A structural analog with variations in the position of the chloro group.
Uniqueness
2-Butoxy-6-chloro-4-(trichloromethyl)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
52328-09-3 |
|---|---|
Fórmula molecular |
C10H11Cl4NO |
Peso molecular |
303.0 g/mol |
Nombre IUPAC |
2-butoxy-6-chloro-4-(trichloromethyl)pyridine |
InChI |
InChI=1S/C10H11Cl4NO/c1-2-3-4-16-9-6-7(10(12,13)14)5-8(11)15-9/h5-6H,2-4H2,1H3 |
Clave InChI |
NUYRRPHWZXKRBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=NC(=CC(=C1)C(Cl)(Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



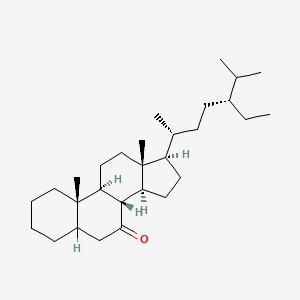
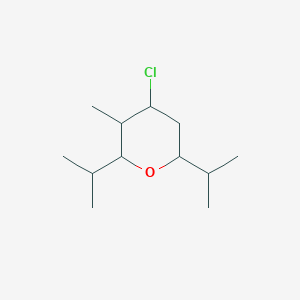

![Bis[2-(2,2,6,6-tetramethylpiperidin-1-yl)ethyl] decanedioate](/img/structure/B14633055.png)

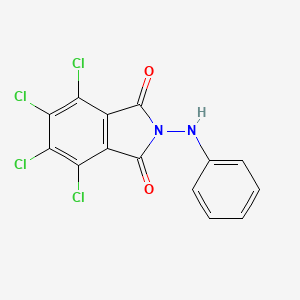
![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)
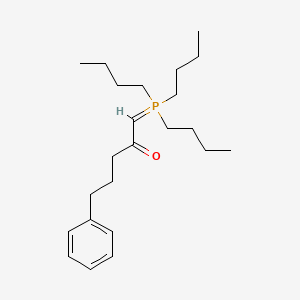

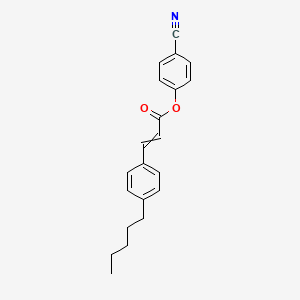
![N-Methyl-N'-(2-{[(pyrimidin-2-yl)methyl]sulfanyl}ethyl)thiourea](/img/structure/B14633087.png)
